5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole is a specialized chemical compound belonging to the pyrazole class, which is characterized by a five-membered ring containing two nitrogen atoms. This compound features a chloro-substituted thienyl group and a trifluoromethylsulfonyl group, making it notable for its potential applications in various fields, including medicinal chemistry and materials science. Its molecular structure contributes to its unique properties and reactivity, which are of interest in both synthetic and biological research.
The compound is synthesized through various chemical processes, utilizing starting materials such as hydrazines and thiophene derivatives. The synthesis often involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization with sulfonyl groups.
5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is further categorized under sulfonamide derivatives due to the sulfonyl functional group attached to the pyrazole.
The synthesis of 5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole typically involves several key steps:
The reaction conditions, including temperature and solvent choice, are crucial for optimizing yields and selectivity. For example, using anhydrous solvents can prevent side reactions that may occur in aqueous conditions.
The molecular structure of 5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole can be represented as follows:
The molecular formula for this compound is CHClFNOS, and its molecular weight is approximately 293.7 g/mol. The specific arrangement of atoms contributes to its chemical reactivity and potential biological activity.
5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole can participate in several types of chemical reactions:
The mechanism of action for 5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole involves interactions at the molecular level. In biological systems, it may modulate enzyme activity or interact with receptors due to the presence of functional groups that enhance binding affinity. The trifluoromethylsulfonyl group may improve solubility and stability, while the chloro-thienyl moiety could influence reactivity towards biological targets .
The physical properties include:
Key chemical properties include:
Relevant data indicate that compounds with similar structures show significant thermal stability and resistance to hydrolysis .
5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole has several scientific applications:
Pyrazole derivatives constitute a structurally diverse class of nitrogen-containing heterocycles with significant prevalence in pharmaceutical agents. Characterized by a five-membered ring with two adjacent nitrogen atoms (positions 1 and 2), pyrazoles exhibit remarkable tautomeric versatility and regiochemical complexity that enable broad bioactivity modulation [6]. The compound 5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole (CAS 318951-83-6; C~8~H~4~ClF~3~N~2~O~2~S~2~; MW 316.71 g/mol) exemplifies advanced pyrazole engineering, integrating two pharmacologically significant substituents: a 3-chloro-2-thienyl group at position 5 and a trifluoromethylsulfonyl moiety at N1 [1] [3]. This molecular architecture reflects strategic exploitation of pyrazole's capacity for dual electronic and steric optimization – a hallmark of contemporary heterocyclic drug design. While discontinued commercially as a reference standard (500mg, CymitQuimica Ref. 3D-TMA95183) [1] [7], its structural features warrant examination as a case study in targeted pyrazole optimization.
Property | Value |
---|---|
CAS Registry Number | 318951-83-6 |
Molecular Formula | C~8~H~4~ClF~3~N~2~O~2~S~2~ |
Exact Mass | 315.935 g/mol |
XLogP3 | 3.1 |
Topological Polar Surface Area | 88.6 Ų |
Hydrogen Bond Acceptors | 8 atoms |
Hydrogen Bond Donors | 0 |
The pyrazole nucleus serves as a privileged scaffold in drug discovery due to its capacity for diverse non-covalent interactions with biological targets. Its bidentate nitrogen system facilitates hydrogen bonding with enzyme active sites, while the aromatic system enables π-stacking and hydrophobic interactions [8]. The specific substitution pattern in 5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole demonstrates three strategic design elements:
Synthetic access to such regiodefined pyrazoles typically employs hydrazine cyclocondensation protocols with 1,3-dielectrophiles. For this compound class, two predominant routes exist: (1) reaction of 3-chloro-2-thienyl-containing 1,3-dicarbonyls with trifluoromethylsulfonyl hydrazine under acid catalysis (yielding >95% regioselectivity), or (2) copper-catalyzed cyclization of α,β-unsaturated trifluoromethylsulfonyl ketones with thienylhydrazines [6].
The synergistic interplay between the trifluoromethylsulfonyl (-SO~2~CF~3~) and 3-chloro-2-thienyl groups creates distinctive electronic and steric properties that modulate bioactivity:
Metabolic Stability: Fluorine atoms block oxidative metabolism at the sulfonylalkyl group, extending plasma half-life in preclinical models [9].
3-Chloro-2-Thienyl Effects:
Conformational Restriction: The 2-thienyl linkage constrains rotation more than phenyl, potentially reducing entropic penalties upon target binding .
Table 2: Bioactivity Influence of Substituents in Pyrazole Derivatives
Substituent Position | Group | Key Biological Influences | Representative Analogs |
---|---|---|---|
N1 | -SO~2~CF~3~ | Enhanced metabolic stability; increased logP; strong H-bond acceptor capacity | This compound |
N1 | -SO~2~CH~3~ | Moderate metabolic stability; COX-2 selectivity | Mavacoxib (veterinary NSAID) |
C5 | 3-Cl-2-thienyl | Improved metabolic resistance; π-stacking capability | This compound |
C5 | 4-Cl-phenyl | Moderate COX-2 inhibition; susceptibility to CYP oxidation | SC-560 (COX-1 selective inhibitor) |
Pyrazole pharmacology has evolved through three distinct generations:
First-Generation (1880s-1960s): Founded on Knorr's seminal 1883 synthesis of antipyrine (phenazone) via 1,3-dicarbonyl-hydrazine condensation [6]. Early derivatives like antipyrine (analgesic) and phenylbutazone (anti-inflammatory) established pyrazole's central nervous system activity but exhibited significant toxicity (e.g., agranulocytosis).
Second-Generation (1970s-2000s): Characterized by rational substitution to improve selectivity. Key advances included:
Halogen engineering (C3-Cl on thiophene) to block metabolic hot spots while maintaining steric tolerance [3].
Table 3: Milestones in Pyrazole-Based Pharmaceutical Development
Year | Development | Significance |
---|---|---|
1883 | Knorr pyrazole synthesis | First general method for antipyrine derivatives |
1949 | Phenylbutazone introduction | Established pyrazoles as anti-inflammatory agents |
1999 | Celecoxib FDA approval | Validated COX-2 selectivity via 3-CF~3~ and N1-SO~2~NH~2~ pharmacophore |
2015 | Trifluoromethylpyrazole review publication | Documented expanded bioactivity spectrum (antibacterial to anticancer) |
2020 | Pyrazole M~1~ receptor agonists for neurodegeneration | Demonstrated scaffold versatility beyond inflammation targets |
The trajectory of pyrazole drug discovery reveals a paradigm shift from serendipitous observation to structure-guided optimization. Contemporary design of derivatives like 5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole leverages advanced computational methods (docking, molecular dynamics) to preemptively evaluate target engagement, while late-stage functionalization techniques enable rapid exploration of C5 substituent space [6] [9]. This compound's architecture represents a convergence of these historical lessons – preserving core pyrazole geometry while innovating at the periphery to overcome limitations of predecessors.
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2